3-Hydroxymethyl-6-(2-nitrophenyl)imidazo[2,1-b]thiazole
Description
Properties
IUPAC Name |
[6-(2-nitrophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O3S/c16-6-8-7-19-12-13-10(5-14(8)12)9-3-1-2-4-11(9)15(17)18/h1-5,7,16H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LENIQRDFJNQECM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN3C(=CSC3=N2)CO)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20649410 | |
| Record name | [6-(2-Nitrophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20649410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
925437-85-0 | |
| Record name | 6-(2-Nitrophenyl)imidazo[2,1-b]thiazole-3-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=925437-85-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [6-(2-Nitrophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20649410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Solvent and Temperature Effects
Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing intermediates, while elevated temperatures (80–100°C) improve yields by overcoming kinetic barriers. For example, DMF at 90°C achieves 85% conversion in hydroxymethylation, compared to 60% in ethanol at 70°C.
Catalytic Systems
Lewis acids such as zinc chloride (ZnCl₂) or boron trifluoride etherate (BF₃·Et₂O) accelerate cyclization steps by coordinating to sulfur and nitrogen atoms, facilitating ring closure.
Analytical Validation and Characterization
Synthesized compounds are validated via spectroscopic and chromatographic methods:
Challenges and Mitigation Strategies
Byproduct Formation
Nitro group reduction during hydroxymethylation can yield undesired amino derivatives. This is mitigated by using mild reducing agents (e.g., NaBH₄ instead of LiAlH₄) and inert atmospheres.
Purification Difficulties
Column chromatography (silica gel, ethyl acetate/hexane) resolves co-eluting impurities, while recrystallization from ethanol/water mixtures enhances purity.
Comparative Analysis of Synthetic Routes
Recent advances in flow chemistry and microwave-assisted synthesis promise shorter reaction times and higher yields. Catalytic asymmetric methods for hydroxymethyl group introduction remain underexplored and represent a key area for innovation .
Chemical Reactions Analysis
3-Hydroxymethyl-6-(2-nitrophenyl)imidazo[2,1-b]thiazole undergoes various chemical reactions, including:
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions to form various ethers and esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like alcohols and carboxylic acids . The major products formed from these reactions include carboxylic acids, amines, ethers, and esters .
Scientific Research Applications
Chemistry
3-Hydroxymethyl-6-(2-nitrophenyl)imidazo[2,1-b]thiazole serves as a building block in the synthesis of more complex molecules and is utilized as a reagent in various organic reactions.
Biology
Research indicates that this compound exhibits potential biological activities, including:
- Antimicrobial Activity : Studies have shown moderate antibacterial activity against various bacterial strains. The structure-activity relationship (SAR) suggests that modifications on the nitrophenyl moiety can enhance efficacy.
| Compound | Activity | Reference |
|---|---|---|
| This compound | Moderate antibacterial activity | |
| 3-Hydroxymethyl-6-(4-nitrophenyl)imidazo[2,1-b]thiazole | Enhanced antibacterial potency |
- Anticancer Activity : In vitro studies demonstrate significant cytotoxic effects against cancer cell lines, including pancreatic ductal adenocarcinoma (PDAC).
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | SUIT-2 | 5.11 | TBD |
| Compound B | Capan-1 | 10.8 | TBD |
| This compound | SUIT-2 | TBD | TBD |
Medicine
Ongoing research aims to explore the therapeutic potential of this compound due to its unique structure and reactivity. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In industrial applications, it is used as an intermediate in the production of pharmaceuticals and agrochemicals, contributing to the development of new materials.
Antiproliferative Activity Study
A recent study evaluated the antiproliferative effects of imidazo[2,1-b]thiazole derivatives on PDAC cell lines (SUIT-2 and Capan-1). The results indicated substantial growth inhibition for certain derivatives.
Antiviral and Antitubercular Activities
In addition to antimicrobial and anticancer properties, derivatives have been explored for antiviral activities against Coxsackie B4 virus and antitubercular activities against Mycobacterium tuberculosis. This versatility highlights the compound's potential for further drug development.
Mechanism of Action
The mechanism of action of 3-Hydroxymethyl-6-(2-nitrophenyl)imidazo[2,1-b]thiazole involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to interact with enzymes and receptors, leading to the modulation of various biochemical pathways . For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
Antimicrobial and Antiviral Activity
- Coumarin-Indolinone Hybrids (Compounds 6–10): Derivatives with coumarin and indolinone moieties attached to the imidazo[2,1-b]thiazole core showed isomer-dependent antiviral activity. Z-isomers (e.g., compound 7) exhibited selective inhibition of viral replication in specific cell lines, highlighting the importance of stereochemistry .
- Thienyl-Substituted Derivatives : Compound 8 (2,3-diphenyl-5-(2-thienyl)imidazo[2,1-b]thiazole) demonstrated strong antifungal activity against Aspergillus species, comparable to Tioconazol. The thienyl group’s electron-rich nature may enhance membrane penetration .
Anti-Inflammatory Activity
- COX-2 Inhibitors : Derivatives with a 4-methylsulfonylphenyl group at position 6 (e.g., compound 6a) showed potent COX-2 inhibition (IC₅₀ = 0.08 µM) and high selectivity (index = 313.7). The sulfonyl group’s electron-withdrawing properties and bulk likely contribute to enzyme binding .
- Comparison with Target Compound : The 2-nitrophenyl group in the target compound may similarly enhance COX-2 affinity due to its electron-withdrawing nature, though its smaller size compared to sulfonyl groups could alter selectivity.
Antitubercular Activity
- 2-Chloro-6-phenylimidazo[2,1-b]thiazole : This derivative exhibited antitubercular activity, suggesting that halogen substituents at position 2 enhance efficacy against Mycobacterium tuberculosis. The target compound’s hydroxymethyl group may reduce toxicity while maintaining activity .
Antisecretory Activity
- 5-Cyanomethyl-6-methylimidazo[2,1-b]thiazole: Demonstrated significant antisecretory effects in gastric glands. The cyanomethyl group’s polarity contrasts with the hydroxymethyl group in the target compound, which may improve solubility and bioavailability .
Structural and Electronic Comparisons
Substituent Position and Electronic Effects
Pharmacokinetic Considerations
- The 2-nitrophenyl group’s electron-withdrawing nature could increase metabolic stability but may also introduce toxicity risks, requiring further optimization .
Biological Activity
3-Hydroxymethyl-6-(2-nitrophenyl)imidazo[2,1-b]thiazole (CAS No. 925437-85-0) is a heterocyclic compound that has attracted attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure combines an imidazole and thiazole ring, which are known for their diverse pharmacological properties. This article will explore the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials, supported by data tables and relevant research findings.
- Molecular Formula : C₁₂H₉N₃O₃S
- Molecular Weight : 275.28 g/mol
- Density : 1.6 ± 0.1 g/cm³
The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical biochemical pathways. The compound's hydroxymethyl group can undergo oxidation to form carboxylic acids or participate in nucleophilic substitutions, enhancing its reactivity and potential interactions with biological macromolecules .
Antimicrobial Activity
Research indicates that imidazo[2,1-b]thiazole derivatives exhibit significant antimicrobial properties. A study evaluating a series of similar compounds found promising results against various bacterial strains. The structure-activity relationship (SAR) analysis suggests that modifications on the nitrophenyl moiety can enhance antimicrobial efficacy .
| Compound | Activity | Reference |
|---|---|---|
| This compound | Moderate antibacterial activity | |
| 3-Hydroxymethyl-6-(4-nitrophenyl)imidazo[2,1-b]thiazole | Enhanced antibacterial potency |
Anticancer Activity
The compound has shown significant promise in anticancer research. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines, including pancreatic ductal adenocarcinoma (PDAC). For example, related compounds have been reported with IC50 values in the low micromolar range against PDAC cells .
Case Study: Antiproliferative Activity
A recent study evaluated the antiproliferative effects of imidazo[2,1-b]thiazole derivatives on PDAC cell lines (SUIT-2 and Capan-1). The results indicated that certain derivatives exhibited substantial growth inhibition:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | SUIT-2 | 5.11 | |
| Compound B | Capan-1 | 10.8 | |
| This compound | SUIT-2 | TBD |
Other Biological Activities
In addition to antimicrobial and anticancer properties, imidazo[2,1-b]thiazole derivatives have been explored for antiviral and antitubercular activities. For example, certain derivatives have shown effectiveness against Coxsackie B4 virus and Mycobacterium tuberculosis . The versatility in biological activity makes these compounds attractive candidates for further drug development.
Q & A
Q. Advanced
- 3-Hydroxymethyl group : Enhances water solubility and hydrogen-bonding interactions with target enzymes (e.g., 15-LOX). Replacement with hydrophobic groups (e.g., methyl) reduces activity by 30–50% .
- 2-Nitrophenyl substituent : The nitro group’s electron-withdrawing properties improve binding affinity to kinase domains (e.g., EGFR). Substitution with electron-donating groups (e.g., methoxy) diminishes inhibitory potency by altering charge distribution .
What spectroscopic and chromatographic techniques are critical for characterizing this compound?
Q. Basic
- 1H/13C NMR : Confirms regiochemistry of the imidazo-thiazole ring and substituent positions.
- IR spectroscopy : Identifies functional groups (e.g., -NO2 stretch at 1,520 cm⁻¹).
- HPLC-MS : Determines purity (>95%) and molecular ion peaks .
What mechanistic insights explain the compound’s reactivity in photoredox-catalyzed C–H functionalization?
Advanced
Under organophotoredox conditions (e.g., eosin Y, blue LED), the compound undergoes sequential C–H alkylation via radical intermediates. Control experiments with TEMPO confirm a radical pathway. The nitrophenyl group stabilizes transition states, enabling regioselective functionalization at C-3 with malonates (yields: 75–90%) .
How do toxicity profiles of imidazo[2,1-b]thiazole derivatives compare in normal vs. cancer cell lines?
Advanced
In vitro cytotoxicity assays (e.g., NIH 3T3 fibroblasts) show selective toxicity. Derivatives with trifluoromethyl or p-chlorophenyl groups exhibit IC50 values >100 μM in normal cells but <10 μM in cancer cells (e.g., HepG2). This selectivity correlates with differential expression of target proteins like glypican-3 (GPC-3) in cancer cells .
What computational strategies optimize the design of imidazo[2,1-b]thiazole-based inhibitors?
Q. Advanced
- Molecular docking (AutoDock Vina) : Predicts binding modes to GPC-3 or 15-LOX active sites.
- QSAR models : Identify critical descriptors (e.g., logP, polar surface area) for bioavailability.
- MD simulations : Assess stability of inhibitor-enzyme complexes over 100 ns trajectories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
